molecular formula C13H17BrO2 B3283775 Tert-butyl 2-(4-(bromomethyl)phenyl)acetate CAS No. 77292-91-2

Tert-butyl 2-(4-(bromomethyl)phenyl)acetate

Cat. No. B3283775
CAS RN: 77292-91-2
M. Wt: 285.18 g/mol
InChI Key: RSSSPVYGYNGCSG-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-(bromomethyl)phenyl)acetate is a chemical compound with the CAS Number: 77292-91-2 . It has a molecular weight of 285.18 and its IUPAC name is tert-butyl 2-(4-(bromomethyl)phenyl)acetate .


Molecular Structure Analysis

The molecular formula of Tert-butyl 2-(4-(bromomethyl)phenyl)acetate is C13H17BrO2 . The InChI code is 1S/C13H17BrO2/c1-13(2,3)16-12(15)8-10-4-6-11(9-14)7-5-10/h4-7H,8-9H2,1-3H3 .


Chemical Reactions Analysis

Tert-butyl 2-(4-bromophenyl)acetate is used as a reactant in the preparation of thiophene-containing biaryl amide derivatives as glucagon receptor antagonists .


Physical And Chemical Properties Analysis

Tert-butyl 2-(4-(bromomethyl)phenyl)acetate is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Chemical Synthesis

“Tert-butyl 2-(4-(bromomethyl)phenyl)acetate” is used as a building block in chemical synthesis . It’s a versatile reagent that can participate in various reactions due to the presence of the bromomethyl group .

Pharmaceutical Research

This compound can be used in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These natural products have potential applications in pharmaceutical research due to their biological activities .

Material Science

In material science, this compound can be used in the synthesis of polymers . For example, it can be used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization .

Organic Electronics

The compound can be used in the synthesis of semiconductor polymers for organic field-effect transistor (OFET) applications . The study reveals the profound influence of the fused thiophene and symmetric molecular structure on the copolymer characteristics and OFET device performance .

Peptoid Synthesis

“Tert-butyl bromoacetate” serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain . Although this is not the exact compound you asked for, it’s closely related and shows the potential of such compounds in peptoid synthesis.

Biochemistry

Given its potential as a precursor to biologically active compounds, “Tert-butyl 2-(4-(bromomethyl)phenyl)acetate” could be used in biochemical research to study the function and behavior of these compounds in biological systems .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Mechanism of Action

Target of Action

Tert-butyl 2-(4-(bromomethyl)phenyl)acetate is a chemical compound used as a reactant in the preparation of various derivatives It’s known to be used in the synthesis of thiophene-containing biaryl amide derivatives , which are glucagon receptor antagonists. Glucagon receptors are involved in glucose metabolism and energy homeostasis.

Mode of Action

It’s known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway . In these reactions, the bromomethyl group can act as a leaving group, allowing the phenylacetate moiety to react with various nucleophiles.

Biochemical Pathways

Compounds synthesized using it as a reactant, such as thiophene-containing biaryl amide derivatives, can antagonize glucagon receptors . This suggests that it may indirectly influence pathways related to glucose metabolism and energy homeostasis.

Pharmacokinetics

Its gi absorption is predicted to be high, and it is expected to permeate the blood-brain barrier . These properties can impact the bioavailability of the compound, influencing its efficacy and potential applications.

Result of Action

As a reactant in the synthesis of glucagon receptor antagonists , it may indirectly contribute to the regulation of glucose metabolism and energy homeostasis.

Action Environment

It’s known that the compound should be stored in a refrigerator , suggesting that temperature could affect its stability. Additionally, the compound’s reactivity may be influenced by the presence of various nucleophiles in the reaction environment.

properties

IUPAC Name

tert-butyl 2-[4-(bromomethyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-13(2,3)16-12(15)8-10-4-6-11(9-14)7-5-10/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSSPVYGYNGCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(4-(bromomethyl)phenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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